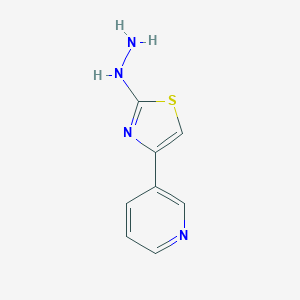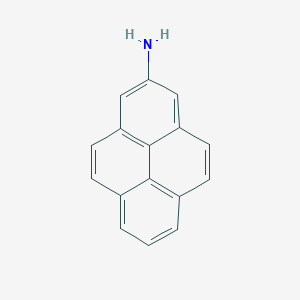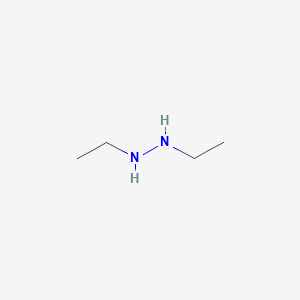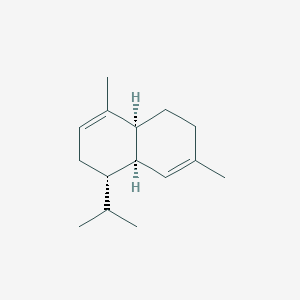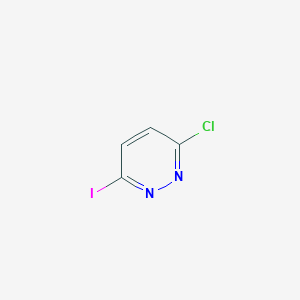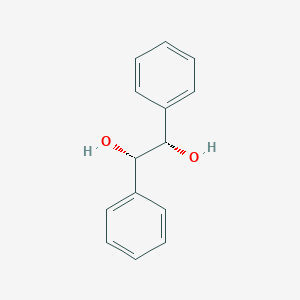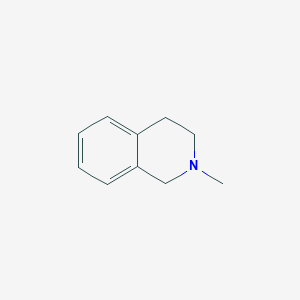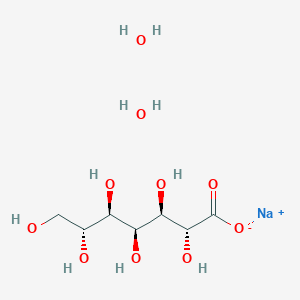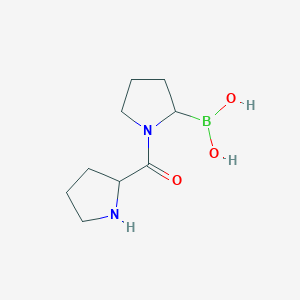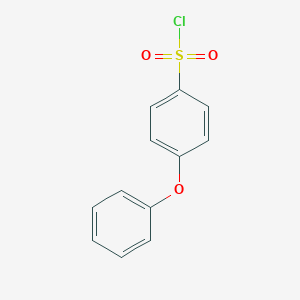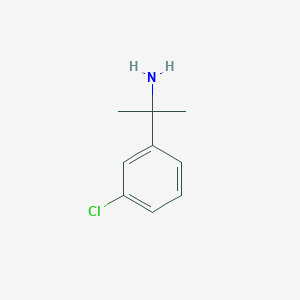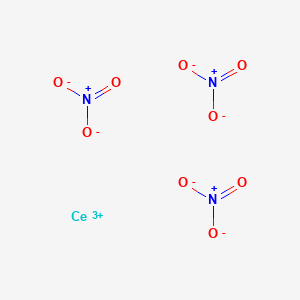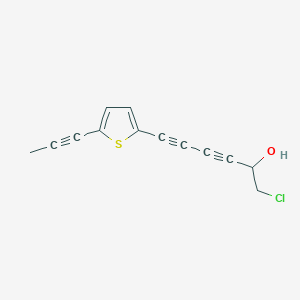![molecular formula C13H11NO B154604 Phenol, 4-[(phenylimino)methyl]- CAS No. 1689-73-2](/img/structure/B154604.png)
Phenol, 4-[(phenylimino)methyl]-
Overview
Description
Phenol, 4-[(phenylimino)methyl]- is an organic compound with the molecular formula C13H11NO. It is also known by other names such as 4-[(phenylimino)methyl]phenol and 1-(4-hydroxybenzylidene)aniline . This compound is characterized by the presence of a phenol group and an imine group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Phenol, 4-[(phenylimino)methyl]-, also known as 4-((phenylimino)methyl)phenol, is a compound with a molecular formula of C13H11NO . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Studies on similar compounds suggest that they may interact with biological systems such as lipids, dna, and proteins .
Mode of Action
It has been suggested that it may interact with its targets through molecular docking . The structural analysis of this compound and its metal complexes was carried out using a semiempirical PM3 method for their charge distribution and molecular docking with doubly stranded DNA .
Biochemical Pathways
Phenolic compounds, such as Phenol, 4-[(phenylimino)methyl]-, are derivatives of secondary metabolism of plants . They consist of an aromatic ring to which one or more OH− substituents are attached . Despite the diversity of phenolic compounds, they are mainly divided into two subgroups, flavonoids and non-flavonoids . The ingestion of these bioactive moieties is correlated to lower the prevalence of chronic ailments .
Pharmacokinetics
The bioavailability of phenolic compounds is known to be influenced by various factors, including their further modifications once ingested .
Result of Action
It has been suggested that its metal complexes have shown significant dose-dependent antioxidant activities . These complexes have higher antioxidant activities than those of the free ligand but lesser than those of the standard antioxidant, ascorbic acid .
Biochemical Analysis
Biochemical Properties
Phenol, 4-[(phenylimino)methyl]-, has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been synthesized by the condensation of 5-[(2-chloro phenyl) diazenyl] 2-hydroxybenzaldehyde with different substituted aromatic amines and sulphonamides
Cellular Effects
The effects of Phenol, 4-[(phenylimino)methyl]- on various types of cells and cellular processes are not fully understood yet. It has been found to exhibit considerable inhibition against different human pathogens such as B. anthracis, E.coli, S. aureus, S. typhimurium, and P. aeruginosa . This suggests that Phenol, 4-[(phenylimino)methyl]- may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Phenol, 4-[(phenylimino)methyl]- is complex and involves several steps. It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and the resulting changes in cellular function are still being studied.
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels
Preparation Methods
The synthesis of Phenol, 4-[(phenylimino)methyl]- typically involves the condensation reaction between 4-hydroxybenzaldehyde and aniline . The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general synthetic route can be summarized as follows:
Condensation Reaction: 4-hydroxybenzaldehyde reacts with aniline in the presence of an acid catalyst to form Phenol, 4-[(phenylimino)methyl]-.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Phenol, 4-[(phenylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines. Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenol, 4-[(phenylimino)methyl]- has a wide range of applications in scientific research, including:
Biology: It has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent.
Comparison with Similar Compounds
Phenol, 4-[(phenylimino)methyl]- can be compared with other similar compounds, such as:
4-Hydroxybenzylideneaniline: Similar structure but lacks the phenyl group on the imine.
4-[(Phenylimino)methyl]phenol: Another name for the same compound.
4-Methylphenol (p-Cresol): Similar phenol group but lacks the imine group.
The uniqueness of Phenol, 4-[(phenylimino)methyl]- lies in its combination of phenol and imine groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(phenyliminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFOXNBOSQXQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061885 | |
| Record name | Phenol, 4-[(phenylimino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1689-73-2 | |
| Record name | N-(4-Hydroxybenzylidene)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-((phenylimino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxybenzalaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-[(phenylimino)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-[(phenylimino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(PHENYLIMINO)-P-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[(Phenylimino)methyl]phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNE5J446UD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
